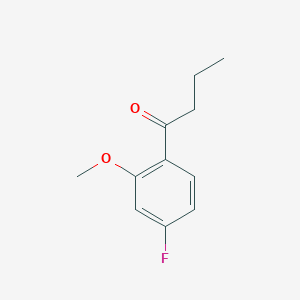

4'-Fluoro-2'-methoxybutyrophenone

Description

4'-Fluoro-2'-methoxybutyrophenone is a substituted butyrophenone derivative characterized by a phenyl ring functionalized with a fluorine atom at the 4' position and a methoxy group (-OCH₃) at the 2' position. The butyrophenone backbone consists of a ketone group attached to a four-carbon alkyl chain (C₃H₇).

Properties

IUPAC Name |

1-(4-fluoro-2-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-4-10(13)9-6-5-8(12)7-11(9)14-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRWGYBGPHIJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-methoxybutyrophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-methoxybenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of 4’-Fluoro-2’-methoxybutyrophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-methoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4’-Fluoro-2’-methoxybenzoic acid.

Reduction: 4’-Fluoro-2’-methoxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-2’-methoxybutyrophenone has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural and functional differences between 4'-Fluoro-2'-methoxybutyrophenone and analogous compounds:

*Calculated molecular weight based on structural formula.

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution at ortho/para positions. In contrast, nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, deactivating the ring and directing substitution to meta positions .

- Chain Length: Butyrophenones (four-carbon chain) are less polar than acetophenones (two-carbon chain), likely altering solubility and boiling points .

Biological Activity

4'-Fluoro-2'-methoxybutyrophenone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C12H13F O2

- Molecular Weight : 220.23 g/mol

- CAS Number : 134657-19-0

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. Its structure suggests it may interact with dopamine receptors, similar to other butyrophenones, which are known antipsychotic agents. The presence of the fluorine and methoxy groups can enhance lipophilicity, potentially improving blood-brain barrier penetration and receptor affinity.

1. Cytotoxicity Studies

Cytotoxicity assays are essential in evaluating the safety profile of new compounds. In vitro studies using various mammalian cell lines have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| HepG2 (Liver Cancer) | 30 | |

| Normal Fibroblasts | >100 |

These results indicate a promising therapeutic index, suggesting potential for further development as an anticancer agent.

2. Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. In a study assessing its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This reduction suggests a potential role for the compound in managing inflammatory conditions.

3. Neuropharmacological Effects

Given its structural similarity to known antipsychotics, studies have explored its effects on behavior in animal models. In rodent models of anxiety and depression, administration of this compound resulted in decreased anxiety-like behavior in elevated plus maze tests and increased exploratory behavior in open field tests.

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in combination with conventional chemotherapeutics on resistant cancer cell lines. The combination therapy demonstrated enhanced cytotoxic effects compared to single-agent treatments, indicating a synergistic effect that warrants further investigation.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with the compound significantly improved neuronal survival rates and reduced markers of oxidative damage, suggesting neuroprotective properties that could be beneficial in conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.